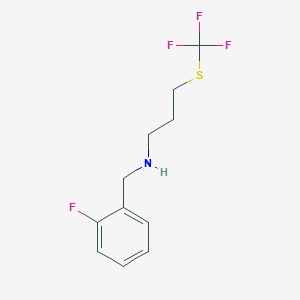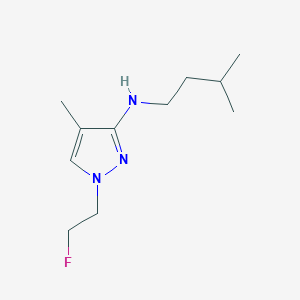-1H-pyrazol-5-yl]methyl})amine CAS No. 1856068-41-1](/img/structure/B11760606.png)
[3-(morpholin-4-yl)propyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound that features both morpholine and pyrazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable halogenated propyl derivative, followed by the introduction of the pyrazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium on carbon, can also be employed to facilitate the reactions and reduce the overall reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The pyrazole moiety can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- 3-(piperidin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine
- 3-(pyrrolidin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness: The presence of the morpholine ring in 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine imparts unique electronic and steric properties that differentiate it from similar compounds. The oxygen atom in the morpholine ring can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s binding affinity and specificity for certain biological targets.
Propriétés
Numéro CAS |
1856068-41-1 |
|---|---|
Formule moléculaire |
C14H26N4O |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
3-morpholin-4-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H26N4O/c1-13(2)18-14(4-6-16-18)12-15-5-3-7-17-8-10-19-11-9-17/h4,6,13,15H,3,5,7-12H2,1-2H3 |
Clé InChI |
PRQDPFKXXWALDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)CNCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)

![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)


amine](/img/structure/B11760588.png)
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)


![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)

![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)
